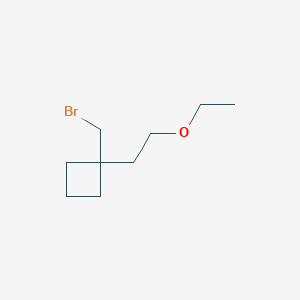

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane

Description

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane (CAS: 123299-15-0) is a brominated cyclobutane derivative featuring a bromomethyl group and a 2-ethoxyethyl substituent on the same carbon atom of the cyclobutane ring. Its molecular formula is C₈H₁₅BrO, with a molecular weight of 207.11 g/mol . The compound’s structure combines the strained cyclobutane ring with polar substituents, influencing its reactivity and physical properties. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutane |

InChI |

InChI=1S/C9H17BrO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8H2,1H3 |

InChI Key |

BRLVVYISWJXCEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC1(CCC1)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the following key steps:

- Formation of the cyclobutane core with appropriate substituents.

- Introduction of the 2-ethoxyethyl substituent via alkylation or nucleophilic substitution.

- Bromination at the methyl position to install the bromomethyl group.

These steps require careful control of reaction conditions to preserve the cyclobutane ring strain and avoid side reactions such as ring opening or rearrangement.

Preparation of Substituted Cyclobutane Core

The cyclobutane ring can be synthesized or functionalized through several routes:

Reduction of polyhalogenated precursors: For example, methylenecyclobutane derivatives have been prepared by reduction of tetrabromoneopentane or tribromoneopentyl benzenesulfonate using zinc dust, yielding substituted cyclobutanes.

Dehydration and pyrolysis methods: Dehydration of 1-methylcyclobutanol or pyrolysis of cyclobutylmethyl acetate derivatives can yield substituted cyclobutanes, though yields vary (20-70%).

Cyclization of linear precursors: 1,4-dibromobutane can be converted to cyclobutylidenetriphenylphosphorane and subsequently cyclized to substituted cyclobutanes.

Introduction of the 2-Ethoxyethyl Group

The 2-ethoxyethyl substituent is typically introduced by alkylation of the cyclobutane ring or by nucleophilic substitution on an appropriate leaving group precursor:

Alkylation with 2-ethoxyethyl halides or sulfonates: The cyclobutane substrate bearing a reactive site (e.g., a carbanion generated by strong base) can be alkylated with 2-ethoxyethyl bromide or tosylate to install the 2-ethoxyethyl substituent.

Ether formation via acid-catalyzed addition: In some cases, alcohols or ethers can be added to cyclobutene derivatives under acidic conditions to form ether substituents.

Bromination to Form the Bromomethyl Group

The bromomethyl group is introduced by selective bromination of the methyl substituent on the cyclobutane ring:

Radical bromination: Using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or peroxide) can selectively brominate the methyl group to bromomethyl.

Electrophilic addition of hydrogen bromide: In polar solvents, hydrogen bromide adds to alkenes following Markovnikov’s rule, but in nonpolar solvents with radical initiators, anti-Markovnikov addition can yield bromomethyl derivatives.

Other halogenation methods: Acetyl nitrate or phenylselanyl chloride can also be used to introduce halogen substituents on cyclobutane derivatives under controlled conditions.

Example Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring formation | Reduction of tetrabromoneopentane with Zn dust | Formation of substituted cyclobutane core |

| 2 | Alkylation | Treatment with 2-ethoxyethyl bromide and base | Introduction of 2-ethoxyethyl substituent |

| 3 | Bromination | Radical bromination with NBS/light | Formation of bromomethyl group |

This sequence provides a logical approach to synthesizing this compound.

Data Tables Summarizing Preparation Parameters

| Parameter | Method/Condition | Yield/Outcome | Notes |

|---|---|---|---|

| Reduction of tetrabromoneopentane | Zinc dust, acidic or neutral medium | High yield of substituted cyclobutane | Sensitive to metal and acidity |

| Alkylation with 2-ethoxyethyl bromide | Strong base (e.g., NaH), aprotic solvent (e.g., THF) | Moderate to high yield | Requires control to avoid polyalkylation |

| Bromination of methyl group | NBS, light or peroxide initiator | Selective bromomethyl formation | Radical conditions favor selectivity |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 1-(hydroxymethyl)-1-(2-ethoxyethyl)cyclobutane or 1-(aminomethyl)-1-(2-ethoxyethyl)cyclobutane.

Oxidation: Formation of 1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutanol or 1-(bromomethyl)-1-(2-ethoxyethyl)cyclobutanone.

Reduction: Formation of 1-(methyl)-1-(2-ethoxyethyl)cyclobutane.

Scientific Research Applications

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

Material Science: It may be used in the synthesis of novel materials with specific properties.

Biological Studies: The compound can be used to study the effects of cyclobutane derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane with structurally related cyclobutane derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₈H₁₅BrO | 207.11 | Bromomethyl, 2-ethoxyethyl | 123299-15-0 |

| 1-(Bromomethyl)-1-(2-methylpropyl)cyclobutane | C₉H₁₇Br | 205.13 | Bromomethyl, 2-methylpropyl | 1481848-31-0 |

| 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane | C₇H₁₃BrS | 209.15 | Bromomethyl, methylsulfanylmethyl | 1423032-58-9 |

| 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane | C₇H₁₁BrF₂S | 245.13 | Bromomethyl, difluoro, methylsulfanylmethyl | 2580209-06-7 |

| (Bromomethyl)cyclobutane | C₅H₉Br | 149.03 | Bromomethyl | 17247-58-4 |

| 1-Bromobutane | C₄H₉Br | 137.02 | Linear alkyl bromide | 109-65-9 |

Key Observations :

- Methylsulfanylmethyl and difluoro substituents (e.g., in C₇H₁₁BrF₂S) increase electronegativity, altering reactivity in nucleophilic substitutions or eliminations .

Physical and Chemical Properties

| Property | This compound | 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane | (Bromomethyl)cyclobutane | 1-Bromobutane |

|---|---|---|---|---|

| Boiling Point | Not reported | Not reported | 54–56°C (45 Torr) | 101–102°C |

| Density | Not reported | Not reported | 1.326 g/mL | 1.276 g/mL |

| Reactivity | Moderate (steric hindrance from substituents) | High (sulfur and fluorine enhance electrophilicity) | High (low steric hindrance) | Moderate |

Key Observations :

- Boiling Points : Linear alkyl bromides (e.g., 1-Bromobutane) have higher boiling points due to weaker steric hindrance and stronger van der Waals forces compared to cyclobutane derivatives .

- Reactivity : Cyclobutane derivatives with electron-withdrawing groups (e.g., fluorine, sulfur) exhibit enhanced electrophilicity, favoring SN2 reactions. Bulky substituents (e.g., 2-ethoxyethyl) may slow reaction kinetics .

Biological Activity

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

Synthesis

The synthesis of this compound typically involves the bromination of cyclobutane derivatives. The bromomethyl group is introduced using bromomethyl lithium or other brominating agents under controlled conditions. This synthetic approach is crucial for ensuring the purity and yield of the compound for subsequent biological testing.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of various halogenated compounds, including those similar to this compound. For instance, compounds with bromomethyl groups have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with DNA synthesis, leading to cell death .

Table 1: Antibacterial Activity of Halogenated Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Brominated Compounds | Escherichia coli | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated cyclobutane derivatives have been investigated in various cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The precise mechanisms remain to be elucidated, but they may involve oxidative stress and DNA damage .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining a series of brominated cyclobutanes, researchers found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM. The study concluded that structural modifications significantly influenced biological activity, highlighting the need for further investigation into compounds like this compound .

Mechanistic Insights

Molecular dynamics simulations and in vitro assays are essential for understanding how this compound interacts with biological targets. These studies can provide insights into binding affinities and conformational changes upon ligand binding, which are critical for predicting biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.